3-Methylenecyclopentanecarboxylic acid
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Description
Chemical Reactions Analysis
The specific chemical reactions involving 3-Methylenecyclopentanecarboxylic acid are not well-documented in the literature. General types of chemical reactions include solubility and precipitation reactions, acid/base and neutralization reactions, gas-forming reactions, and oxidation-reduction reactions .Scientific Research Applications
Stereoselective Synthesis
3-Methylenecyclopentanecarboxylic acid has been utilized in the stereoselective synthesis of β-amino acids. Hameršak et al. (2007) prepared enantiomerically pure endo-isomers of (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid, a novel alicyclic β-amino acid, through quinine-mediated kinetic resolution of a racemic anhydride and subsequent Curtius rearrangement (Hameršak et al., 2007).
Optical and Biological Applications
The compound has also been used in developing near-infrared photosensitizers for fluorescence imaging and photodynamic therapy of cancer. Patel et al. (2016) synthesized bacteriochlorin analogues involving the carboxylic acid derivative of this compound, demonstrating their efficacy in both in vitro and in vivo assays for tumor treatments (Patel et al., 2016).
Mediation in Fenton Processes
In environmental chemistry, 3-hydroxyanthranilic acid, a derivative of this compound, has been used as a redox mediator in Fenton oxidative processes for dye degradation. Santana et al. (2019) showed that its addition enhances the generation of reactive oxygen species, improving the kinetics of dye decolorization (Santana et al., 2019).
Cytotoxic Metabolite Synthesis
The compound is also significant in the synthesis of cytotoxic metabolites. Rossiter (2002) discussed its utilization in synthesizing 3-methyleneoxindole, a cytotoxic metabolite of indole-3-acetic acid with potential applications in cancer therapy (Rossiter, 2002).
Properties
IUPAC Name |
3-methylidenecyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h6H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWCTOFUEWEPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31775-00-5 |
Source
|
Record name | 3-Methylenecyclopentanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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